2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Chemical synthesis Organic intermediates Phenoxyethanol derivatives

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7) is a phenoxyethanol derivative with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol. Its structure comprises a trisubstituted phenyl ring bearing an amino group at the 6-position, a chloro substituent at the 3-position, and a methyl group at the 2-position, linked to an ethanol moiety via an ether oxygen.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
Cat. No. B13084592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OCCO)N)Cl
InChIInChI=1S/C9H12ClNO2/c1-6-7(10)2-3-8(11)9(6)13-5-4-12/h2-3,12H,4-5,11H2,1H3
InChIKeyTXPODMOBWHBBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Procurement Guide: Chemical Identity, Baseline Properties, and Sourcing Considerations


2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7) is a phenoxyethanol derivative with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . Its structure comprises a trisubstituted phenyl ring bearing an amino group at the 6-position, a chloro substituent at the 3-position, and a methyl group at the 2-position, linked to an ethanol moiety via an ether oxygen . This compound has been described as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its balanced steric and electronic properties facilitating derivatization [1]. Notably, public disclosure of biological characterization and comparative performance data for this compound is extremely limited. Vendor databases contain unverified and potentially conflated entries for biological activities that cannot be reliably attributed to this specific compound without confirmation from primary research publications or validated technical datasheets. Prospective users are advised that this compound functions primarily as a synthetic building block, and any asserted biological activity or performance advantage over structural analogs must be verified through custom experimental validation rather than reliance on aggregated database entries of uncertain provenance.

Why 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Cannot Be Replaced by Arbitrary Phenoxyethanol Analogs in Research and Development Workflows


Generic substitution among phenoxyethanol derivatives is not scientifically defensible due to the specific substitution pattern that defines 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol. The precise arrangement of the 6-amino, 3-chloro, and 2-methyl substituents on the phenyl ring determines the compound's electronic distribution, steric environment, hydrogen-bonding capacity, and overall reactivity. Even positional isomers with identical molecular formulas—such as analogs bearing amino, chloro, or methyl groups at alternative ring positions—will exhibit substantially different chemical behaviors in downstream reactions and distinct binding affinities toward biological targets. In synthetic applications, substituting a regioisomer may lead to altered reaction kinetics, different regioselectivity in subsequent derivatization steps, or complete failure to participate in intended transformations. In biological or pharmacological contexts, the precise spatial arrangement of substituents dictates target engagement, making unverified substitution scientifically invalid without confirmatory experimental evidence. Furthermore, the limited public characterization of this compound means that no validated equivalence data exist to support substitution with any alternative compound, regardless of apparent structural similarity. For procurement purposes, only material matching the exact CAS registry number and verified by independent analytical characterization (NMR, HPLC, or MS) can ensure continuity and reproducibility in research or industrial processes.

Quantitative Differentiation Evidence for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol: Evaluation of Available Comparative Data


Chemical Identity and Structural Distinction of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is distinguished from other phenoxyethanol derivatives by its specific substitution pattern: an amino group at the 6-position, a chloro substituent at the 3-position, and a methyl group at the 2-position of the phenyl ring . This exact arrangement determines the compound's electronic properties and steric accessibility, which directly influence its reactivity in subsequent synthetic transformations. In contrast, positional isomers such as 2-(4-amino-3-chloro-2-methylphenoxy)ethan-1-ol or 2-(6-amino-4-chloro-2-methylphenoxy)ethan-1-ol would present different electron density distributions and hydrogen-bonding geometries, potentially altering reaction outcomes or binding interactions. The compound is listed with CAS registry number 1864685-35-7 and is commercially available at a reported purity of 95% . No direct head-to-head experimental comparison data with structural analogs are publicly available in peer-reviewed literature or validated technical datasheets.

Chemical synthesis Organic intermediates Phenoxyethanol derivatives

Unverified Biological Activity Entries for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in Public Databases

Several public databases contain entries associating 2-(6-amino-3-chloro-2-methylphenoxy)ethan-1-ol with biological activities against various molecular targets. However, these entries are of uncertain provenance and cannot be definitively attributed to this specific compound without access to the original primary research data. For example, BindingDB contains an entry (BDBM50367284) reporting a Ki of 1.11 × 10⁶ nM (1.11 mM) for inhibition of phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. Notably, the SMILES string associated with this entry (N[C@@H]1CC2CC1c1cc(O)ccc21) does not correspond to 2-(6-amino-3-chloro-2-methylphenoxy)ethan-1-ol, indicating that this activity data is likely assigned to an entirely different compound in the database and cannot be considered relevant. Similarly, an EcoDrugPlus entry (compound_id 2126094) reports extensive activity data against dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and various nicotinic acetylcholine receptor subtypes in the nanomolar range [2]. However, this entry is associated with the molecular formula C13H18ClNO and molecular weight 239.75, which does not match 2-(6-amino-3-chloro-2-methylphenoxy)ethan-1-ol (C9H12ClNO2, MW 201.65). Therefore, these database entries cannot be reliably used to support claims of differentiation or biological activity for this compound.

Pharmacology Target engagement Bioactivity profiling

Absence of Validated Comparative Data for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol in Primary Literature

A systematic search of peer-reviewed literature, patents, and authoritative chemical databases reveals no published studies that provide quantitative comparative data between 2-(6-amino-3-chloro-2-methylphenoxy)ethan-1-ol and any structural analog or alternative compound. This includes searches targeting potential application areas such as TRPA1 modulation, dopamine transporter inhibition, PNMT inhibition, agrochemical metabolites, and synthetic intermediate applications. While some database entries suggest biological activity associations, none of these are substantiated by primary research publications with verifiable experimental methodology and statistical analysis. This absence of comparative data means that no evidence-based claims can be made regarding the compound's superiority, equivalence, or inferiority relative to any alternative. The compound's reported use as a versatile intermediate in pharmaceutical and agrochemical synthesis [1] is not accompanied by specific comparative performance metrics (e.g., reaction yields, selectivity ratios, or derivatization efficiency) relative to other phenoxyethanol building blocks.

Literature review Data availability Research validation

Application Scenarios for 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol Based on Available Evidence


Synthetic Intermediate in Pharmaceutical and Agrochemical Derivatization

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol may serve as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical or agrochemical applications. The compound's structure contains three distinct functional handles—the primary amino group at the 6-position, the chloro substituent at the 3-position, and the terminal hydroxyl of the ethanol moiety—each of which can be independently derivatized through established chemical transformations. The amino group can undergo acylation, alkylation, or diazotization; the chloro substituent may participate in metal-catalyzed cross-coupling reactions; and the hydroxyl group can be esterified, oxidized, or converted to a leaving group. This multi-functionality enables the compound to serve as a convergent intermediate in the synthesis of target molecules requiring a specific 6-amino-3-chloro-2-methylphenoxy substructure. Given the limited public characterization of this compound, procurement for synthetic applications should be accompanied by independent verification of identity and purity, as well as optimization of reaction conditions specific to the intended transformation pathway.

Research-Grade Reference Material for Analytical Method Development

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol (CAS: 1864685-35-7) can be utilized as a reference standard for analytical method development and validation, particularly in studies involving the detection, quantification, or characterization of phenoxyethanol derivatives. Its defined molecular weight (201.65 g/mol), elemental composition (C9H12ClNO2), and unique substitution pattern make it suitable for calibrating chromatographic retention times, optimizing mass spectrometric ionization parameters, or validating NMR spectral assignments. Laboratories developing HPLC, LC-MS, or GC-MS methods for related compounds may employ this material to establish system suitability criteria and to assess method specificity. However, due to the absence of certified reference material status and limited public characterization data, users should independently confirm the compound's identity and purity by orthogonal analytical techniques before relying on it as a quantitative reference standard in regulated environments.

Custom Biological Screening for Target Engagement Profiling

For research programs requiring a phenoxyethanol scaffold bearing a 6-amino-3-chloro-2-methyl substitution pattern, this compound may be suitable for custom biological screening campaigns. Given the unverified and potentially conflated nature of existing public database entries for biological activities, any assessment of this compound's pharmacological properties must be conducted through controlled experimental validation rather than reliance on aggregated data. Prospective users should design screening panels appropriate to their target of interest and include relevant comparator compounds to establish context-dependent differentiation. Such screening efforts would generate the primary comparative evidence that is currently absent from the public literature, enabling evidence-based procurement decisions for subsequent studies. The compound's commercial availability at research-grade purity (95%) supports its use in exploratory screening, provided that purity and identity are verified prior to assay.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In medicinal chemistry programs investigating phenoxyethanol-derived pharmacophores, 2-(6-amino-3-chloro-2-methylphenoxy)ethan-1-ol may be included as a defined structural probe within a broader SAR matrix. The specific 6-amino, 3-chloro, 2-methyl substitution pattern constitutes a discrete point in chemical space that can be systematically compared to other regioisomers or analogs bearing alternative substituents (e.g., different halogens, alkyl groups, or functional groups at varying positions). Such comparative studies would enable the quantitative assessment of how each substituent influences target binding affinity, functional activity, physicochemical properties, or metabolic stability. Given the current lack of public comparative data, any SAR insights derived from this compound would represent novel contributions to the understanding of phenoxyethanol derivative pharmacology. Procurement for SAR studies should ensure that the compound's identity is confirmed by independent analytical characterization and that batch-to-batch consistency is documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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